

# Quantitative Analysis of Fluindapyr Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

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Compound of Interest		
Compound Name:	Fluindapyr	
Cat. No.:	B1441959	Get Quote

**Application Note and Protocol** 

#### Introduction

Fluindapyr is a novel pyrazole-carboxamide fungicide classified as a succinate dehydrogenase inhibitor (SDHI). Its widespread use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of pesticide residues due to its high selectivity, sensitivity, and accuracy.[1][2][3] This application note provides a detailed protocol for the quantitative determination of **fluindapyr** in different matrices using LC-MS/MS.

## **Principle**

The methodology involves the extraction of **fluindapyr** from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. A common and effective sample preparation technique for various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][4][5] For water samples, a direct injection approach can be employed.[6] The LC system separates **fluindapyr** from other components in the extract, and the triple quadrupole mass spectrometer provides sensitive and selective detection using Multiple Reaction Monitoring (MRM).



# Experimental Protocols Sample Preparation: QuEChERS Method for Fruits and Vegetables

This protocol is adapted from methodologies used for pesticide residue analysis in food matrices like cucumber and tomato.[1][4]

- a. Materials and Reagents:
- Homogenized sample (e.g., tomato, cucumber)
- Acetonitrile (ACN), LC-MS grade[1]
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) optional, for pigmented matrices
- C18 sorbent
- Centrifuge tubes (15 mL and 50 mL)
- b. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥4000 rpm for 5 minutes.[7]



- c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA). For pigmented samples, GCB can be included.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

## **Sample Preparation: Soil**

This protocol is based on established methods for **fluindapyr** analysis in soil.[7]

- a. Materials and Reagents:
- · Soil sample, homogenized and sieved
- Acetone
- Deionized water
- 0.5N Hydrochloric acid (HCl)
- Methanol
- b. Extraction:
- Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.
- Add 25 mL of an acetone:water (9:1, v/v) solution.
- Shake on a wrist-action shaker for approximately 60 minutes.
- Centrifuge at 4000 rpm for 10 minutes and decant the supernatant into a 100 mL volumetric flask.[7]



- Repeat the extraction with 25 mL of acetone:water (1:1, v/v), sonicate for 60 minutes at 40°C, shake for 60 minutes, and centrifuge.[7] Combine the supernatant with the first extract.
- Perform a third extraction with 25 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure and combine the supernatant.[7]
- Bring the final volume in the volumetric flask to 100 mL with acetone.[7]
- c. Cleanup and Final Preparation:
- Transfer a portion of the combined extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[7]
- Transfer an aliquot of the supernatant to a new tube and evaporate the acetone under a stream of nitrogen.[7]
- Reconstitute the remaining agueous solution to the original aliquot volume with methanol.[7]
- Filter the final extract through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

#### **Sample Preparation: Water**

For drinking water, a direct injection method can be utilized after simple preparation.[6]

- a. Materials and Reagents:
- Water sample
- Millipore water (for dilutions)
- b. Protocol:
- Collect the water sample.
- If necessary, centrifuge the sample to remove any particulate matter.[2]
- Aliquots of the water sample are directly injected into the LC-MS/MS system.



• For calibration standards, prepare dilutions of **fluindapyr** stock solution in Millipore water.[6]

#### **LC-MS/MS Instrumentation and Conditions**

The following are typical LC-MS/MS parameters for **fluindapyr** analysis. Optimization may be required based on the specific instrument and matrix.

Parameter	Typical Condition		
LC System	Agilent 1290 HPLC system or equivalent[6]		
Column	C18 column (e.g., Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm)[6]		
Column Temperature	40 °C[6]		
Mobile Phase A	Water with 0.1% formic acid or 10mM ammonium acetate[7]		
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid[7]		
Flow Rate	0.5 - 1.0 mL/min		
Injection Volume	10 - 40 μL[6]		
MS System	Triple quadrupole mass spectrometer (e.g., AB Sciex API 6500+)[6]		
Ionization Source	Electrospray Ionization (ESI), Positive Mode[6]		
Precursor Ion (m/z)	352 [M+H] <sup>+</sup> [6]		
Product Ions (m/z)	256, 312 (quantification and confirmation)[6]		
Collision Energy	Optimized for specific transitions		
Declustering Potential	Optimized for specific transitions		

#### **Quantitative Data Summary**

The following table summarizes the quantitative performance data for **fluindapyr** analysis in various matrices as reported in the literature.



Matrix	Method	LOQ	Average Recovery (%)	Precision (RSD %)	Reference
Cucumber & Tomato	QuEChERS & SFC- MS/MS	5 μg/kg	84.1 - 103.0	Not specified	[4]
Drinking Water	Direct Injection LC- MS/MS	0.1 μg/L	Not specified in abstract	Not specified in abstract	[6]
Soil	Solvent Extraction & LC-MS/MS	0.001 mg/kg	70 - 120	< 20	[8]
Fruits and Vegetables (general)	QuEChERS & LC-MS/MS	10 μg/kg	72.0 - 118.0	< 20	[3]
Surface Water	SPE & UHPLC- MS/MS	0.1 - 0.2 μg/L	90 - 108.8	2.8 - 18.7	[9]

LOQ: Limit of Quantitation, RSD: Relative Standard Deviation

#### **Method Validation**

The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability.[9] Key validation parameters include:

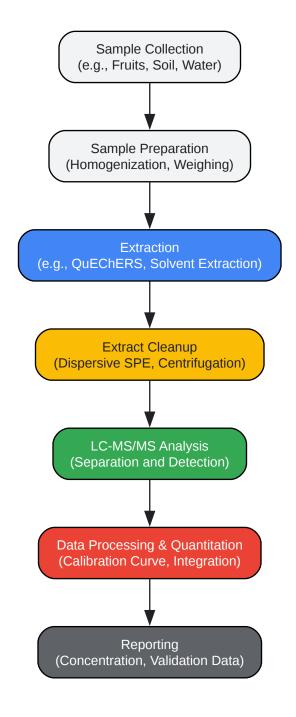
- Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A
  correlation coefficient (R<sup>2</sup>) of >0.99 is typically desired.[4]
- Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentrations (e.g., LOQ and 10x LOQ). Recoveries are generally expected to be within 70-120%.[2][7][9]



- Precision: Evaluated as repeatability (intra-day precision) and reproducibility (inter-day precision) and expressed as the relative standard deviation (RSD). RSD values should typically be ≤20%.[4][9][10]
- Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.[11] These can be assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.

#### **Visualizations**





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Caption: General workflow for the quantitative analysis of fluindapyr.

#### Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of **fluindapyr** in various matrices. The choice of sample preparation protocol is critical and depends on the specific matrix being analyzed. Proper method validation is essential to



ensure the accuracy and reliability of the results, which is crucial for regulatory monitoring and risk assessment.

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